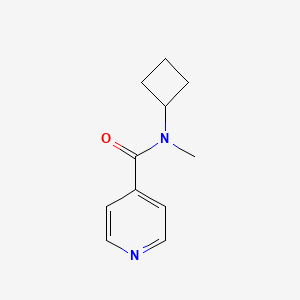
N-cyclobutyl-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclobutyl-N-methylpyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is a derivative of pyridine and has a unique structure that makes it an attractive target for researchers.
Scientific Research Applications
Chemical Structure Modifications and Optimization
Research on chemical compounds closely related to N-cyclobutyl-N-methylpyridine-4-carboxamide focuses on modifying chemical structures to enhance their properties or reduce unwanted reactivity. For instance, the study by Linton et al. (2011) emphasizes modifications on imidazo[1,2-a]pyrimidine to mitigate rapid metabolism mediated by aldehyde oxidase, a challenge that can be relevant for optimizing the stability and efficacy of related compounds (Linton et al., 2011).
Synthesis and Biological Screening
The synthesis and biological screening of compounds structurally similar to this compound is an active area of research. For example, Akbari (2018) explores the synthesis of cyanopyridine derivatives, demonstrating their wide range of applications in pharmaceuticals and agriculture. These derivatives, including N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide, show promising biological and therapeutic activities (Akbari, 2018).
Chemical Synthesis and Biological Evaluation
In-depth studies on the chemical synthesis and biological evaluation of compounds similar to this compound highlight the significance of structural modifications in enhancing biological properties. Nicolaou et al. (2001) describe the synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogues, revealing crucial structure-activity relationships and potential clinical applications (Nicolaou et al., 2001).
Novel Anticancer Complexes
Explorations into polyamide platinum complexes, as discussed by Jaramillo et al. (2006), show the potential of these complexes in targeting specific DNA sequences, offering new avenues for anticancer treatment. The research underscores the importance of precise molecular design in developing therapeutic agents (Jaramillo et al., 2006).
Exploration of Radiochemical Tracers
Studies like that of Wang et al. (2018) delve into the synthesis of specific radiochemical tracers, for example, for imaging IRAK4 enzyme in neuroinflammation. These tracers, including N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrate the intersection of chemistry and medical imaging in disease diagnosis and research (Wang et al., 2018).
properties
IUPAC Name |
N-cyclobutyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(10-3-2-4-10)11(14)9-5-7-12-8-6-9/h5-8,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHBJDMBDSUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

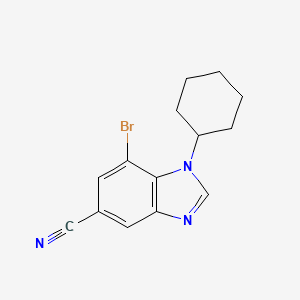
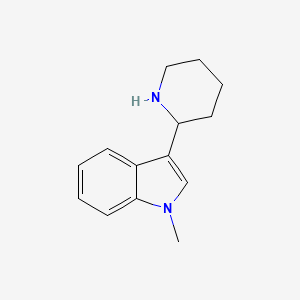
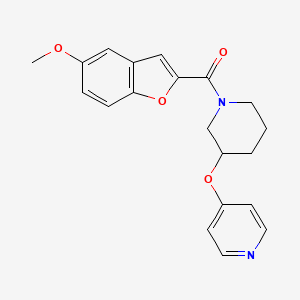
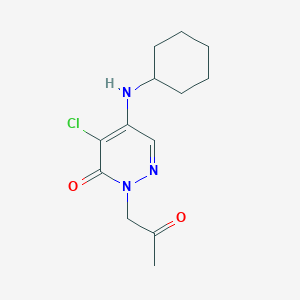
![2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide](/img/structure/B2633659.png)
![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)
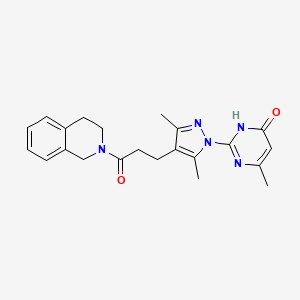
![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)
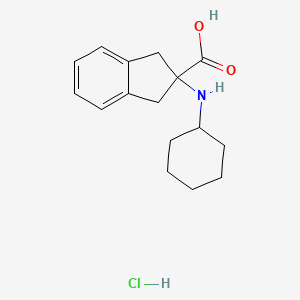
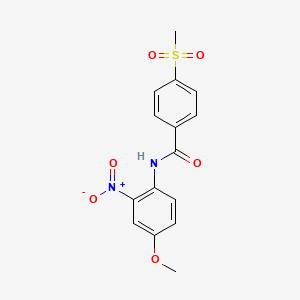
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)
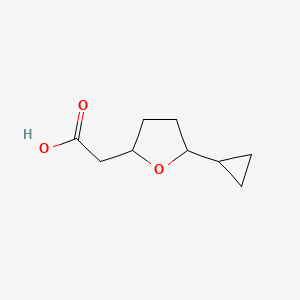
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)